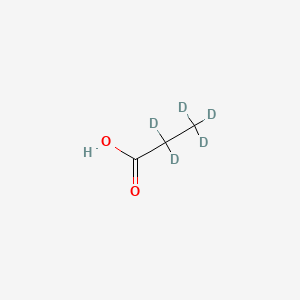
Acide propionique-d5
Vue d'ensemble
Description
Propionic-d5 acid is intended for use as an internal standard for the quantification of propionic acid by GC- or LC-MS . It is a short-chain fatty acid produced predominantly by bacterial fermentation of dietary fiber in the colon but is also found in various dairy products such as yogurt . It is an agonist of free fatty acid receptor 2 (FFAR2/GPR43) and FFAR3/GPR41 .
Molecular Structure Analysis
The molecular formula of Propionic-d5 acid is CD3CD2COOH . It has a molecular weight of 79.11 .Chemical Reactions Analysis
Propionic acid is produced in E. coli via the sleeping beauty mutase operon under anaerobic conditions in rich medium via amino acid degradation . There has been a growing interest in the bioproduction of propionic acid by Propionibacterium .Physical and Chemical Properties Analysis
Propionic-d5 acid has a molecular weight of 79.11 . It is a product in category SIL Fatty Acids and Esters .Applications De Recherche Scientifique
Industrie alimentaire
L'acide propionique et ses dérivés sont considérés comme des additifs alimentaires « généralement reconnus comme sûrs » . Ils sont largement utilisés comme agents antimicrobiens pour contrôler la contamination des aliments par des micro-organismes tels que Salmonella spp., Escherichia coli O157:H7 et Listeria monocytogenes pendant la pré- et la post-récolte des produits alimentaires .
Agent anti-inflammatoire
L'acide propionique est utilisé comme agent anti-inflammatoire . Il peut traverser une membrane cellulaire pour pénétrer dans le cytoplasme et libérer des protons qui provoquent un gradient de pH à travers la membrane cellulaire, entraînant des effets négatifs sur le transfert des nutriments et la croissance des moisissures, des levures et des bactéries .
Herbicide
L'acide propionique est utilisé comme herbicide . Il est l'un des intermédiaires chimiques les plus importants avec de vastes applications industrielles .
Arome artificiel
L'acide propionique est utilisé comme arôme artificiel dans diverses applications industrielles . Il est produit par des voies biologiques utilisant Propionibacterium et certaines bactéries anaérobies .
Aliments pour animaux
L'acide propionique est largement utilisé comme agent antimicrobien dans l'alimentation animale . Il aide à contrôler la croissance des bactéries et des moisissures nocives, garantissant la santé et le bien-être des animaux
Mécanisme D'action
Target of Action
Propionic-d5 acid, also known as Propanoic Acid-d5 or Propionate-d5 , is a short-chain fatty acid . It primarily targets the free fatty acid receptors 2 (FFAR2/GPR43) and 3 (FFAR3/GPR41) . These receptors play a crucial role in various physiological processes, including the regulation of energy homeostasis, immune responses, and gut motility .
Mode of Action
Propionic-d5 acid acts as an agonist of FFAR2/GPR43 and FFAR3/GPR41 . It binds to these receptors and triggers a response. Specifically, it inhibits forskolin-induced cAMP accumulation in cells expressing FFAR2/GPR43 or FFAR3/GPR41 . This interaction with its targets leads to various changes, such as the induction of chemotaxis of polymorphonuclear (PMN) neutrophils .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Propionic-d5 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the context of microbial fermentation, Propionic-d5 acid can be produced by Propionibacterium and some anaerobic bacteria .
Cellular Effects
The effects of Propionic-d5 acid on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, propionic acid can pass through a cell membrane into the cytoplasm, releasing protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Subcellular Localization
Therefore, it’s always a good idea to consult the latest research for the most accurate and up-to-date information .
Propriétés
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731121 | |
| Record name | (~2~H_5_)Propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60153-92-6 | |
| Record name | (~2~H_5_)Propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60153-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


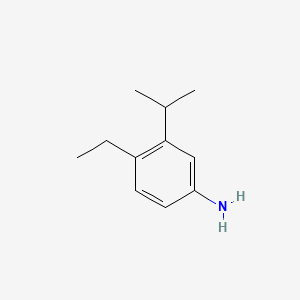

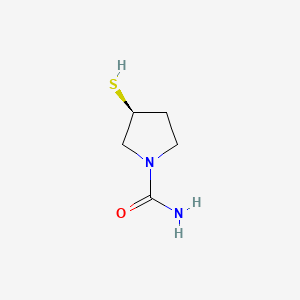
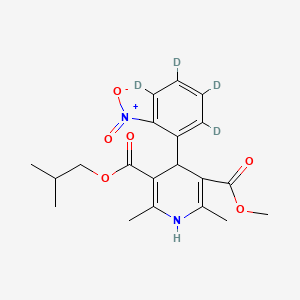
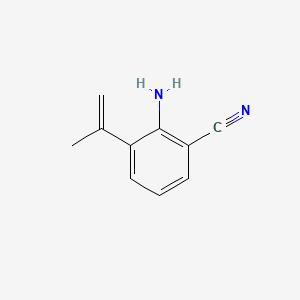
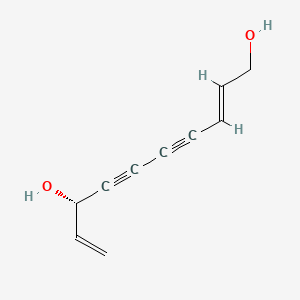
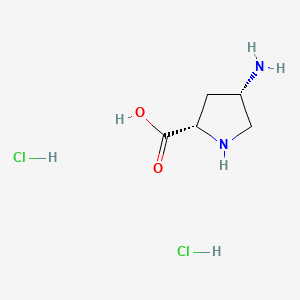
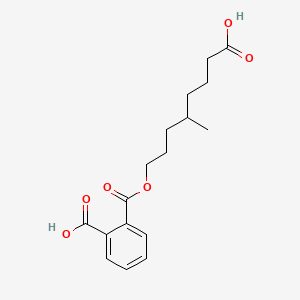
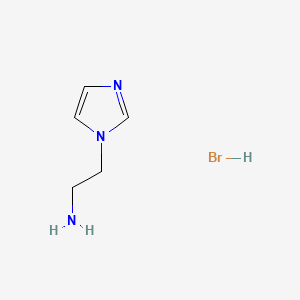

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

